2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrophenyl acetic acid and di-N-propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Automated Purification: Automated systems are used for the purification process to ensure high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
Oxidation: The major products include oxides of the original compound.
Reduction: The major products include amino derivatives.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide has several scientific research applications, including:
Chemistry: It is used as a reference material and impurity standard in analytical chemistry.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Medicine: Research on this compound includes its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-6-[2-(Di-N-propylamino)ethyl]phenylacetic Acid: This compound is structurally similar but lacks the N-oxide group.
2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid: Similar structure but without the N-oxide group.
Uniqueness
2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
1072875-70-7 |
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Molecular Formula |
C16H24N2O5 |
Molecular Weight |
324.37 g/mol |
IUPAC Name |
N-[2-[2-(carboxymethyl)-3-nitrophenyl]ethyl]-N-propylpropan-1-amine oxide |
InChI |
InChI=1S/C16H24N2O5/c1-3-9-18(23,10-4-2)11-8-13-6-5-7-15(17(21)22)14(13)12-16(19)20/h5-7H,3-4,8-12H2,1-2H3,(H,19,20) |
InChI Key |
UUNTXWJTAQFNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+](CCC)(CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O)[O-] |
Origin of Product |
United States |
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